Acrylonitrile (C3H3N) is a volatile, colorless liquid with a pungent odor, often described as similar to burnt almonds. [] It is an unsaturated organic compound with a vinyl group directly linked to a nitrile. [] Acrylonitrile plays a crucial role as a chemical intermediate in various industrial processes. [] It serves as a key component in the production of numerous polymers, including:
Acrylonitrile is classified as a nitrile due to the presence of a cyano group (). It is produced mainly through the catalytic ammoxidation of propylene, a process known as the SOHIO process. Alternative synthesis routes are being explored to utilize renewable resources such as glycerol and biomass .
The most common method for synthesizing acrylonitrile is the SOHIO process, which involves the following reaction:
In this process, propylene, ammonia, and air are passed through a fluidized bed reactor at temperatures between 400°C and 510°C under pressures of 50 to 200 kPa. The reaction typically yields acrylonitrile along with byproducts such as acetonitrile and hydrogen cyanide .
Alternative Routes: Recent research has focused on greener synthesis methods from renewable feedstocks:
The glycerol-based synthesis operates at temperatures between 400°C and 500°C and requires specific catalysts like bismuth molybdate or iron antimonate. This method generates fewer impurities compared to traditional processes .
Acrylonitrile's molecular structure consists of a vinyl group () attached to a cyano group (). Its structural representation can be illustrated as follows:
Acrylonitrile participates in various chemical reactions:
The mechanism for the production of acrylonitrile via the SOHIO process involves several steps:
This process is exothermic, leading to efficient heat management within the reactor system .
Relevant data indicates that acrylonitrile has significant environmental impacts if released, necessitating careful handling .
Acrylonitrile serves multiple scientific and industrial applications:
The SOHIO process, commercialized in 1960, revolutionized acrylonitrile (ACN) production by enabling single-step propylene ammoxidation (C₃H₆ + NH₃ + 1.5O₂ → C₃H₃N + 3H₂O). This exothermic reaction (ΔH = –515 kJ/mol) utilizes bismuth phosphomolybdate catalysts in fluidized-bed reactors (400–500°C, 30–200 kPa), achieving ~80% ACN yield at >95% propylene conversion [2] [9]. Key innovations include:
Table 1: Evolution of SOHIO Process Catalysts
Generation | Composition | ACN Yield (%) | Key Improvements |
---|---|---|---|
1st (1960) | Bi₂O₃·MoO₃ | 60–65 | Initial ammoxidation capability |
2nd (1970s) | Mo-Bi-Fe-Ni-Co-O/SiO₂ | 75–80 | Enhanced redox properties |
3rd (2000s) | Fe-Sb-O + Ce/Cr/Mn promoters | 80–85 | Propane tolerance, lower byproducts |
Sugarcane biorefineries enable ACN production via bio-propylene. Fermentation-derived ethanol undergoes dehydration to ethylene, followed by metathesis to propylene. Techno-economic analysis shows:
Crude glycerol (biodiesel byproduct) converts to ACN via a two-step tandem process:
Feedstock | Catalyst System | Max. ACN Yield | Key Byproducts |
---|---|---|---|
Sugarcane | Multi-oxide/SiO₂ | 78% (from C3) | CO₂, HCN |
Glycerol | WO₃/TiO₂ + Sb-Fe-O | 40% (from glycerol) | Acetone, acetaldehyde |
Glutamic acid | PbO/Al₂O₃ | 43% | CO₂, acrylic acid |
Glutamic acid (from plant proteins) undergoes decarboxylative dehydration via PbO/Al₂O₃ catalysts at 350°C. This single-step route achieves 43% ACN yield, though catalyst lifetime remains limited due to coking [5].
Propylene Ammoxidation Mechanism:
Efficiency Strategies:
Table 3: Catalytic Performance Metrics for ACN Synthesis
Process | Conversion (%) | ACN Selectivity (%) | Key Catalytic Challenges |
---|---|---|---|
Propylene ammoxidation | >95 | 80–85 | Byproduct (HCN, acetonitrile) control |
Propane ammoxidation | 70–75 | 60–65 | C–H activation without over-oxidation |
Glycerol tandem reaction | 90 (glycerol) | 45 (per step) | Coke resistance, acidity modulation |
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